molecular formula C16H25N3O4 B7988166 Tert-butyl 4-(4-(ethoxycarbonyl)-1H-pyrazol-1-YL)piperidine-1-carboxylate

Tert-butyl 4-(4-(ethoxycarbonyl)-1H-pyrazol-1-YL)piperidine-1-carboxylate

Cat. No. B7988166
M. Wt: 323.39 g/mol
InChI Key: SWDVDDQIYQRMHZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-(ethoxycarbonyl)-1H-pyrazol-1-YL)piperidine-1-carboxylate is a chemical compound with the linear formula C19H34N2O4 . It is a white solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H27NO5/c1-5-23-17(21)14-6-8-15(9-7-14)24-16-10-12-20(13-11-16)18(22)25-19(2,3)4/h6-9,16H,5,10-13H2,1-4H3 . This indicates the presence of a piperidine ring, an ethoxycarbonyl group, and a tert-butyl group in the molecule.


Physical And Chemical Properties Analysis

This compound is a white solid at room temperature . It has a molecular weight of 349.43 . The compound is stored in a refrigerator and shipped at room temperature .

Safety And Hazards

The compound is associated with several hazard statements including H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray .

properties

IUPAC Name

tert-butyl 4-(4-ethoxycarbonylpyrazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-5-22-14(20)12-10-17-19(11-12)13-6-8-18(9-7-13)15(21)23-16(2,3)4/h10-11,13H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDVDDQIYQRMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-(ethoxycarbonyl)-1H-pyrazol-1-YL)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate described in Production Example 13-1 (2.7 g, 9.67 mmol) and commercially available ethyl 4-pyrazole carboxylate (1.49 g, 10.6 mmol) were dissolved in N,N-dimethylformamide (30 mL), 50-72% oily sodium hydride (570 mg) was added at 0° C., and the mixture was heated and stirred at 60° C. for 11 hours. The reaction mixture was cooled to room temperature and water and ethyl acetate were added for partition. The organic layer was washed with water twice and then dried over anhydrous sodium sulfate and filtered. The solvent was evaporated, the resultant residue was dissolved in dichloromethane, the resultant was purified with silica gel column chromatography (n-heptane:ethyl acetate=4:1-1:1-1:3-0:1), and the target fraction was concentrated under vacuum to obtain the title compound (2.11 g, 68%).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
Example 13-1
Quantity
2.7 g
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reactant
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1.49 g
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reactant
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Quantity
570 mg
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reactant
Reaction Step Four
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0 (± 1) mol
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0 (± 1) mol
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30 mL
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Yield
68%

Synthesis routes and methods II

Procedure details

By a procedure analogous to that of Example 32 Step A, t-butyl 4-hydroxypiperidine-1-carboxylate (0.79 g, 3.6 mmol) was reacted with triphenylphosphine (1.26 g, 4.8 mmol), diethyl azodicarboxylate (0.76 mL, 4.8 mmol) and ethyl 1H-pyrazole-4-carboxylate (0.50 g, 3.6 mmol) to afford the title compound (0.76 g) as a white solid.
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One

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